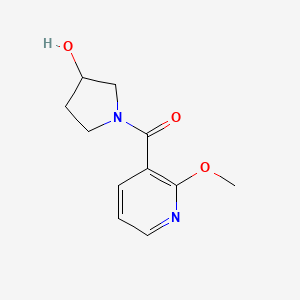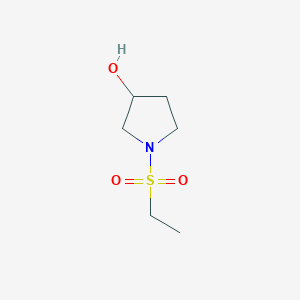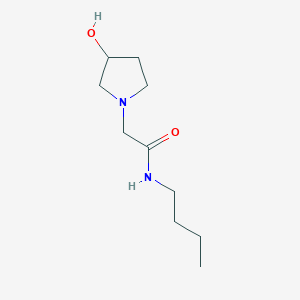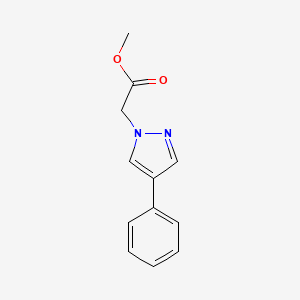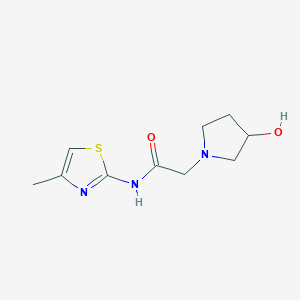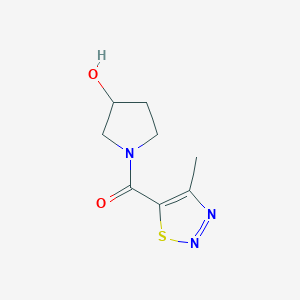
4-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-2-carbaldehyde
Vue d'ensemble
Description
The compound “4-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-2-carbaldehyde” is a complex organic molecule that contains a pyrazole ring and a thiazole ring. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms. Thiazoles, on the other hand, are a class of organic compounds that also have a five-membered ring but contain three carbon atoms, one nitrogen atom, and one sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would have a pyrazole ring and a thiazole ring connected by a single bond. The “1-methyl” indicates a methyl group attached to the first carbon of the pyrazole ring, and the “2-carbaldehyde” suggests a formyl group (CHO) attached to the second carbon of the thiazole ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrazole and thiazole rings, both of which are aromatic and hence relatively stable. The formyl group might be susceptible to nucleophilic attack, leading to potential reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as its size, shape, functional groups, and the presence of the aromatic rings would influence properties like its solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Chemistry and Synthesis Applications
Building Blocks for Heterocyclic Compounds : Pyrazole and thiazole derivatives, akin to "4-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-2-carbaldehyde", serve as versatile building blocks in the synthesis of a wide array of heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, and other cyclic structures, highlighting their utility in synthesizing novel organic compounds with potential biological activities (Gomaa & Ali, 2020).
Knoevenagel Condensation Products : The compound belongs to a class of chemicals that can participate in Knoevenagel condensation, a reaction pivotal for generating α, β-unsaturated ketones or carboxylic acids. This reaction is essential for developing biologically active molecules, particularly those with anticancer activities (Tokala, Bora, & Shankaraiah, 2022).
Biological and Medicinal Applications
Anticancer Agents : Pyrazole derivatives, including structures similar to "4-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-2-carbaldehyde", have been explored for their potent anticancer properties. These compounds target various cancer pathways, demonstrating the potential for development into therapeutic agents (Sharma et al., 2021).
Synthetic and Medicinal Perspectives of Methyl Linked Pyrazoles : Methyl substituted pyrazoles, closely related to the chemical structure , exhibit a broad spectrum of biological activities. These activities underscore the medicinal significance of pyrazole derivatives in designing new drugs with high efficacy and reduced microbial resistance (Sharma et al., 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(1-methylpyrazol-4-yl)-1,3-thiazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c1-11-3-6(2-9-11)7-5-13-8(4-12)10-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBWOFNGNJUYTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CSC(=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-2-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



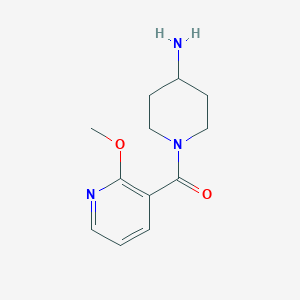
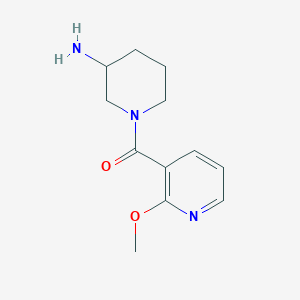
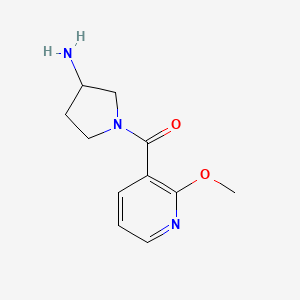
![[4-(Phthalazin-1-yloxy)cyclohexyl]amine](/img/structure/B1468510.png)

